3,3,3',5'-四甲基丁酰苯酮

描述

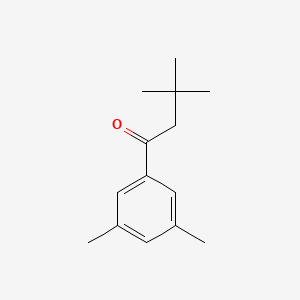

3,3,3’,5’-Tetramethylbutyrophenone: is an organic compound with the molecular formula C14H20O. It is known for its unique structure, which includes a butyrophenone backbone substituted with four methyl groups. This compound is used in various scientific and industrial applications due to its distinct chemical properties.

科学研究应用

Chemistry: 3,3,3’,5’-Tetramethylbutyrophenone is used as a precursor in organic synthesis, particularly in the preparation of complex molecules and as an intermediate in the synthesis of pharmaceuticals.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and as a model compound in the investigation of metabolic pathways.

Medicine: While not directly used as a drug, derivatives of 3,3,3’,5’-Tetramethylbutyrophenone are explored for their potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, including fragrances and flavorings, due to its unique aromatic properties.

作用机制

Target of Action

3,3,3’,5’-Tetramethylbutyrophenone, also known as TMB, is primarily targeted towards peroxidase enzymes . These enzymes play a crucial role in various biological processes, including cellular metabolism and immune response.

Mode of Action

TMB acts as a chromogenic substrate for peroxidase enzymes . In the presence of these enzymes and hydrogen peroxide, TMB undergoes a reaction that results in the formation of a blue-colored product. This color change is often used in assays to indicate the presence and activity of peroxidase enzymes .

Biochemical Pathways

The interaction of TMB with peroxidase enzymes affects the enzyme-catalyzed oxidation-reduction pathways . The product of the TMB-peroxidase reaction can be detected spectrophotometrically at wavelengths of 370 or 620-650 nm . This allows for the quantification of peroxidase activity in the sample, providing insights into the biochemical pathways in which these enzymes are involved.

Result of Action

The primary result of TMB’s action is the generation of a blue-colored product when it reacts with peroxidase enzymes in the presence of hydrogen peroxide . This color change is used as an indicator of enzyme activity in various assays, including enzyme-linked immunosorbent assays (ELISAs) and immunohistochemistry .

Action Environment

The action of TMB is influenced by various environmental factors. For instance, the reaction between TMB and peroxidase enzymes is sensitive to light , and should therefore be conducted away from direct sunlight or ultraviolet light sources . Additionally, the reaction is also influenced by the pH and temperature of the environment .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3’,5’-Tetramethylbutyrophenone typically involves the Friedel-Crafts acylation of 3,5-dimethylphenyl with 3,3-dimethylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: In industrial settings, the production of 3,3,3’,5’-Tetramethylbutyrophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves rigorous control of temperature, pressure, and the use of high-purity reagents to minimize impurities.

化学反应分析

Types of Reactions:

Oxidation: 3,3,3’,5’-Tetramethylbutyrophenone can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions often lead to the formation of carboxylic acids or ketones.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Substitution: The methyl groups on the phenyl ring can undergo electrophilic substitution reactions. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Bromine in carbon tetrachloride for bromination.

Major Products Formed:

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

相似化合物的比较

3,3’,5,5’-Tetramethylbenzidine: Used as a chromogenic substrate in immunohistochemistry and enzyme-linked immunosorbent assays (ELISA).

3,3’,5,5’-Tetramethylbiphenyl: Known for its use in organic synthesis and as a precursor in the production of polymers.

Uniqueness: 3,3,3’,5’-Tetramethylbutyrophenone is unique due to its butyrophenone backbone, which imparts distinct chemical properties compared to other tetramethyl-substituted compounds. Its specific structure allows for unique reactivity patterns and applications in various fields.

生物活性

3,3,3',5'-Tetramethylbutyrophenone (TMB) is an organic compound with significant biological activity, particularly in the context of enzyme interactions and metabolic pathways. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C15H20O

- Molecular Weight : 232.33 g/mol

- Structure : TMB features a butyrophenone backbone with four methyl groups at the 3 and 5 positions of the phenyl ring, contributing to its unique chemical reactivity.

Target Enzymes

TMB primarily acts as a chromogenic substrate for peroxidase enzymes. Its interaction with these enzymes is crucial for understanding its biological activity:

- Peroxidase Enzymes : TMB undergoes oxidation in the presence of hydrogen peroxide, leading to the formation of a blue-colored product detectable spectrophotometrically at wavelengths of 370 nm or between 620-650 nm. This reaction is significant for enzyme-catalyzed oxidation-reduction pathways.

Biochemical Pathways

The biochemical pathways influenced by TMB include:

- Oxidation-Reduction Pathways : The compound's interaction with peroxidase enzymes affects various metabolic processes, making it a useful model compound for studying metabolic pathways in biological research.

Research Applications

TMB is utilized in several research contexts:

- Enzyme Studies : It serves as a model compound for investigating enzyme-catalyzed reactions and metabolic pathways .

- Cytotoxicity Screening : In vitro assays using TMB can evaluate cytotoxicity in mammalian cells, providing insights into potential therapeutic applications .

Potential Therapeutic Properties

While TMB itself is not directly used as a drug, derivatives are being explored for their potential therapeutic effects:

- Anti-inflammatory and Analgesic Effects : Research indicates that TMB derivatives may possess anti-inflammatory properties, making them candidates for further pharmacological development.

Comparative Analysis with Similar Compounds

To contextualize TMB's biological activity, it is beneficial to compare it with related compounds:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 3,3’,5,5’-Tetramethylbenzidine | Used in immunohistochemistry and ELISA | Chromogenic substrate |

| 2’,3,3,5’-Tetramethylbutyrophenone | Intermediate in organic synthesis | Enzyme interaction studies |

| 2,2,3’,5’-Tetramethylbutyrophenone | Investigated for antimicrobial properties | Potential drug development |

Case Studies and Research Findings

- Enzyme Interaction Studies : Research has shown that TMB effectively interacts with peroxidase enzymes, facilitating studies on enzyme kinetics and mechanisms .

- Cytotoxicity Assays : In vitro assays using TMB have demonstrated varying degrees of cytotoxicity across different mammalian cell lines. These findings are crucial for evaluating the safety and efficacy of potential therapeutic agents derived from TMB .

属性

IUPAC Name |

1-(3,5-dimethylphenyl)-3,3-dimethylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-10-6-11(2)8-12(7-10)13(15)9-14(3,4)5/h6-8H,9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGUXSPFJIVKSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)CC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642395 | |

| Record name | 1-(3,5-Dimethylphenyl)-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898764-59-5 | |

| Record name | 1-(3,5-Dimethylphenyl)-3,3-dimethyl-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Dimethylphenyl)-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。